molecular formula C17H21N3O B7631948 N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide

N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide

Cat. No. B7631948
M. Wt: 283.37 g/mol
InChI Key: LCFABCLHVNPBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide (abbreviated as DPC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPC is a derivative of pyrrole, a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals. DPC has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide exerts its effects by binding to the Kv4.3 channel and preventing its activation. This leads to a reduction in the excitability of neurons, which could have therapeutic effects in neurological disorders. N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide has been found to be highly selective for the Kv4.3 channel, and does not affect other potassium channels or ion channels.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide has been found to have other interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to have anti-inflammatory effects. N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide has also been found to increase insulin sensitivity in mice, suggesting that it could have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide is its high selectivity for the Kv4.3 channel, which makes it a useful tool for studying the function of this channel in neurons. However, one limitation of N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide is its relatively low potency, which means that high concentrations are required to achieve its effects. This can make it difficult to use in experiments where high concentrations of compound are not desirable.

Future Directions

There are several potential future directions for research on N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide. One area of interest is the development of more potent analogs of N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide that could be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide in neurological disorders and diabetes. Finally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide and its effects on neuronal function.

Synthesis Methods

The synthesis of N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide involves several steps, starting with the reaction of 2,5-dimethylpyrrole with propargyl bromide to form 2,5-dimethyl-3-propargylpyrrole. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form N,N-dimethyl-5-(prop-2-yn-1-yl)pyrrole-2-carboxamide. Finally, this compound is reacted with N-allylaniline to form N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide.

Scientific Research Applications

N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel in neurons, known as the Kv4.3 channel. This channel plays a key role in regulating the excitability of neurons, and its dysfunction has been implicated in a variety of neurological disorders, including epilepsy and schizophrenia. By selectively inhibiting this channel, N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide could potentially be used to treat these disorders.

properties

IUPAC Name

N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-4-12-20(15-8-6-5-7-9-15)13-14-10-11-16(18-14)17(21)19(2)3/h4-11,18H,1,12-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFABCLHVNPBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(N1)CN(CC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.